molecular formula C5H6F4O2 B6150646 4,4,5,5-tetrafluoropentanoic acid CAS No. 1876356-63-6

4,4,5,5-tetrafluoropentanoic acid

Cat. No.: B6150646
CAS No.: 1876356-63-6
M. Wt: 174.1
InChI Key:
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Description

4,4,5,5-Tetrafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H6F4O2 It is characterized by the presence of four fluorine atoms attached to the fourth and fifth carbon atoms of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetrafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetrafluoropentanoic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

    Amidation: Reacts with amines to form amides.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.

    Amidation: Amines, coupling agents (e.g., dicyclohexylcarbodiimide), room temperature.

    Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.

Major Products Formed:

    Esters: Formed from esterification reactions.

    Amides: Formed from amidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

4,4,5,5-Tetrafluoropentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetrafluoropentanoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

    4,4,5,5-Tetrafluoropentanoic acid: The parent compound.

    5-Bromo-4,4,5,5-tetrafluoropentanoic acid: A brominated derivative with similar properties but enhanced reactivity due to the presence of a bromine atom.

    4,4,5,5-Tetrafluorovaleric acid: A closely related compound with similar structural features.

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.

Properties

CAS No.

1876356-63-6

Molecular Formula

C5H6F4O2

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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